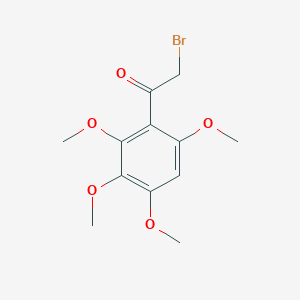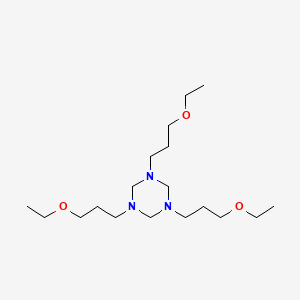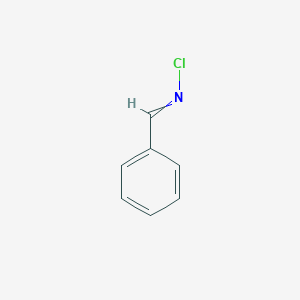
N-Benzylidenehypochlorous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylidenehypochlorous amide is an organic compound characterized by the presence of a benzylidene group attached to a hypochlorous amide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidenehypochlorous amide typically involves the reaction of benzaldehyde with hypochlorous amide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to maintain precise control over reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzylidenehypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert it into benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hypochlorous amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzylidene derivatives, while reduction produces benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-Benzylidenehypochlorous amide serves as an intermediate for the preparation of various benzylidene compounds. Its reactivity makes it a valuable tool for constructing complex molecular architectures.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.
Wirkmechanismus
The mechanism by which N-Benzylidenehypochlorous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hypochlorous amide moiety may also participate in redox reactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylideneaniline: Similar in structure but with an aniline group instead of hypochlorous amide.
N-Benzylidenehydroxylamine: Contains a hydroxylamine group, differing in reactivity and applications.
N-Benzylideneacetone: Features an acetone moiety, used in different synthetic contexts.
Uniqueness
N-Benzylidenehypochlorous amide is unique due to the presence of the hypochlorous amide group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzylidene compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112129-04-1 |
|---|---|
Molekularformel |
C7H6ClN |
Molekulargewicht |
139.58 g/mol |
IUPAC-Name |
N-chloro-1-phenylmethanimine |
InChI |
InChI=1S/C7H6ClN/c8-9-6-7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
ODCYXXLCSZHZDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
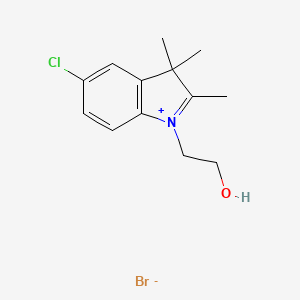
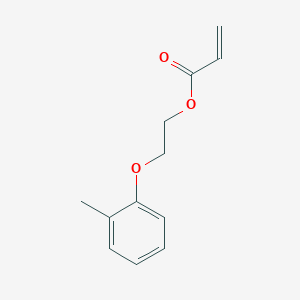
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
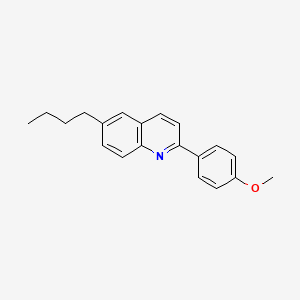
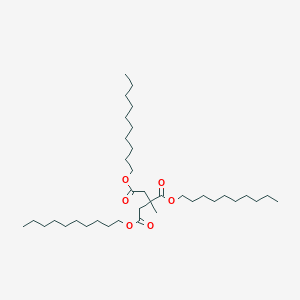
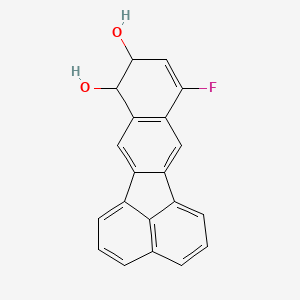

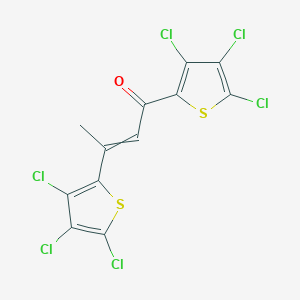
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
